Capmatinib dihydrochloride
Overview
Description
It exhibits picomolar enzymatic potency and is highly specific for c-MET, with more than 10,000-fold selectivity over a large panel of human kinases . This compound is primarily used in cancer research due to its ability to inhibit c-MET-dependent tumor cell proliferation and migration, and effectively induce apoptosis in vitro .
Preparation Methods
The synthesis of INC-280 2HCl involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
INC-280 2HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
INC-280 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-MET kinase and its role in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of c-MET inhibition on cell proliferation, migration, and apoptosis.
Mechanism of Action
INC-280 2HCl exerts its effects by selectively inhibiting the c-MET kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration. The compound binds to the ATP-binding site of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of c-MET-dependent tumor cell proliferation and migration, and induces apoptosis .
Comparison with Similar Compounds
INC-280 2HCl is unique in its high selectivity and potency for c-MET compared to other similar compounds. Some similar compounds include:
Tepotinib: Another c-MET inhibitor with potential antineoplastic activity.
Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor with activity against c-MET, Axl, and VEGFR2.
Tivantinib: An orally bioavailable small molecule inhibitor of c-MET with potential antineoplastic activity. INC-280 2HCl stands out due to its higher selectivity and potency, making it a valuable tool in cancer research and therapy.
Properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPHABKLIJXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197376-85-4 | |
Record name | Capmatinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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